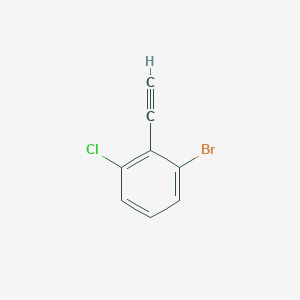

2-Bromo-6-chlorophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKQVHWYUQPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Bromo-3-chloro-2-ethynylbenzene chemical structure

An In-Depth Technical Guide to 1-Bromo-3-chloro-2-ethynylbenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-ethynylbenzene, a halogenated phenylacetylene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its status as a less common isomer, this document outlines a plausible, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it presents predicted physicochemical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established chemical principles and analysis of analogous structures. The guide delves into the compound's chemical reactivity, with a particular focus on the differential reactivity of its functional groups in key synthetic transformations like the Sonogashira cross-coupling reaction. Potential applications in the development of novel therapeutics and advanced organic materials are also explored, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule.

Introduction

Substituted phenylacetylenes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Their rigid, linear geometry and rich reactivity make them indispensable in the fields of drug discovery, agrochemicals, and materials science. The strategic placement of various substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the molecule, thereby influencing its biological activity and material characteristics.

This guide focuses on a specific, yet underexplored, member of this class: 1-bromo-3-chloro-2-ethynylbenzene. The unique ortho-arrangement of the ethynyl group to a bromine atom, along with a meta-positioned chlorine, presents a fascinating case for selective chemical functionalization. This substitution pattern offers multiple handles for sequential cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. This document aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and utilization of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Given the limited availability of experimental data for 1-bromo-3-chloro-2-ethynylbenzene, the following properties have been predicted based on established chemical principles and data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 215.48 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are crucial for the structural verification of 1-bromo-3-chloro-2-ethynylbenzene.

¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

δ ~ 7.5-7.7 ppm (d, 1H): This downfield signal is likely the proton ortho to the bromine atom.

-

δ ~ 7.3-7.5 ppm (t, 1H): This signal corresponds to the proton situated between the bromine and chlorine atoms.

-

δ ~ 7.2-7.4 ppm (d, 1H): This upfield signal is likely the proton ortho to the chlorine atom.

-

δ ~ 3.4 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum is predicted to show eight distinct signals.

-

δ ~ 135-140 ppm: Quaternary carbon attached to the bromine.

-

δ ~ 130-135 ppm: Quaternary carbon attached to the chlorine.

-

δ ~ 125-130 ppm: Aromatic CH carbons.

-

δ ~ 120-125 ppm: Quaternary carbon attached to the ethynyl group.

-

δ ~ 80-85 ppm: Acetylenic carbon (C-H).

-

δ ~ 75-80 ppm: Acetylenic carbon attached to the ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

~3300 cm⁻¹ (sharp, strong): ≡C-H stretch, characteristic of a terminal alkyne.[1]

-

3100-3000 cm⁻¹: Aromatic C-H stretches.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretches.

-

1100-1000 cm⁻¹: C-Cl stretch.

-

~1000 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 214, 216, and 218, reflecting the isotopic distribution of Br and Cl.

-

Key Fragments: Loss of H (M-1), loss of Cl (M-35/37), loss of Br (M-79/81), and cleavage of the ethynyl group.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route starting from commercially available 3-chloro-2-methylaniline is outlined below. This pathway involves a Sandmeyer reaction to introduce the bromine, followed by oxidation of the methyl group to an aldehyde, and finally a one-carbon homologation to the alkyne.

Retrosynthetic Analysis and Strategy

Caption: Retrosynthetic pathway for 1-bromo-3-chloro-2-ethynylbenzene.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene [4]

This procedure involves the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction.

-

Diazotization:

-

In a flask, dissolve 3-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

The reaction mixture can be gently heated to ensure completion.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Protocol 2: Synthesis of 1-Bromo-3-chloro-2-formylbenzene

This step involves the oxidation of the benzylic methyl group.

-

Oxidation:

-

Dissolve 1-bromo-3-chloro-2-methylbenzene (1.0 eq) in a suitable solvent like dioxane or a chlorinated solvent.

-

Add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and filter to remove the inorganic solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography on silica gel.

-

Protocol 3: Synthesis of 1-Bromo-3-chloro-2-ethynylbenzene via Corey-Fuchs Reaction [5][6][7]

This is a two-step, one-pot homologation of the aldehyde to the terminal alkyne.

-

Dibromo-olefination:

-

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq).

-

Stir the mixture for a few minutes until a yellow-orange ylide is formed.

-

Add a solution of 1-bromo-3-chloro-2-formylbenzene (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

-

-

Elimination to the Alkyne:

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (2.2 eq) in hexanes, maintaining the low temperature.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 1-bromo-3-chloro-2-ethynylbenzene makes it a highly valuable synthon.

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group. It can undergo deprotonation to form a lithium or copper acetylide, which can then react with various electrophiles. More importantly, it is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[8][9]

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Differential Reactivity of Halogen Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[9][10] This differential reactivity is a powerful tool for selective synthesis. In 1-bromo-3-chloro-2-ethynylbenzene, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective Sonogashira, Suzuki, or Buchwald-Hartwig coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Applications in Research and Development

The structural motifs accessible from 1-bromo-3-chloro-2-ethynylbenzene are prevalent in various areas of chemical research.

Building Block for Medicinal Chemistry

Many biologically active compounds, including kinase inhibitors and other targeted therapies, feature substituted phenylacetylene cores. The ability to sequentially functionalize the bromo, chloro, and ethynyl positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Precursor for Advanced Materials

The rigid, rod-like structure of phenylacetylenes makes them ideal components for conjugated polymers and oligomers used in organic electronics. Polymerization or further coupling reactions involving the ethynyl group can lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

1-bromo-3-chloro-2-ethynylbenzene should be handled with care, following standard laboratory safety procedures. As with many halogenated organic compounds, it should be considered potentially toxic and a skin and eye irritant. Acetylenic compounds can be unstable under certain conditions, although arylacetylenes are generally more stable than their aliphatic counterparts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

1-bromo-3-chloro-2-ethynylbenzene represents a valuable yet underutilized building block in organic synthesis. While direct experimental data is scarce, this guide has provided a robust framework for its synthesis, predicted its key physicochemical properties, and outlined its potential reactivity and applications. The strategic arrangement of its functional groups offers a platform for selective and sequential transformations, making it a powerful tool for the synthesis of complex molecules for both medicinal and materials science applications. The protocols and data presented herein are intended to facilitate further research and unlock the synthetic potential of this promising compound.

References

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

- Beeby, J., Sternhell, S., Hoffmann-Ostenhof, T., Pretsch, E., & Simon, W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Analytical Chemistry, 45(8), 1571-1573.

- BenchChem. (2025). A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.

- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

- University of Calgary. (n.d.). IR: alkynes.

- Dummies. (2016).

- Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.

- BenchChem. (n.d.).

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Wikipedia contributors. (2024). Corey–Fuchs reaction. Wikipedia, The Free Encyclopedia.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.

- Grokipedia. (n.d.). Corey–Fuchs reaction.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III.

- PubMed. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents?.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Master Organic Chemistry. (2018).

- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.

- ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-2-FLUOROBENZENE synthesis.

- Wikipedia contributors. (2024).

- RSC Publishing. (1979). A Convenient Transformation of Benzyl Bromides into (2 -Bromoethynyl)benzenes.

- Chemistry Steps. (2024).

- Beilstein Journals. (2012).

- NIH. (2012).

- YouTube. (2023). Alkylation of Alkynes; Alkyne Additions in Synthesis.

- YouTube. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.

- SynArchive. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2023). 11.

- PMC. (2025).

- SigutLabs. (2023). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents.

- Doubtnut. (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?.

- Master Organic Chemistry. (2013).

- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methylbenzene | 62356-27-8.

- Chegg.com. (2020). Solved Devise a synthesis of 1-bromo-3-chlorobenzene.

- Khan Academy. (n.d.).

- Organic Syntheses Procedure. (n.d.). o-CHLOROBROMOBENZENE.

- ResearchGate. (n.d.). Strategies for the synthesis of ortho‐alkynylaryl halides using the Sonogashira reaction.

- eGyanKosh. (n.d.).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Strategic Functionalization of 2-Bromo-6-chlorophenylacetylene: A Technical Monograph

Executive Summary

2-Bromo-6-chlorophenylacetylene (Formula:

Part 1: Physicochemical Characterization

Precise molecular characterization is essential for validating synthesis and analyzing mass spectrometry data. The presence of both Bromine (

Molecular Identity Table

| Property | Value | Notes |

| IUPAC Name | 1-Bromo-3-chloro-2-ethynylbenzene | Systematic numbering prioritizes the alkyne at C1. |

| Molecular Formula | ||

| Molecular Weight | 215.47 g/mol | Average mass.[1] |

| Monoisotopic Mass | 213.9185 Da | Calculated for |

| Isotopic Pattern | M, M+2, M+4 | Distinct "staircase" pattern due to Br/Cl natural abundance. |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to halogenation. |

| Physical State | Solid / Low-melting Solid | Isomers (e.g., 2-bromo-4-chloro) are solids; steric bulk often raises MP. |

Mass Spectrometry Interpretation

For researchers using LC-MS/GC-MS, the isotopic distribution is the primary identification tool.

-

M+0 (100%): Contains

and -

M+2 (~130%): Contains (

) AND ( -

M+4 (~30%): Contains

.

Part 2: Synthetic Architecture

The synthesis of 2-bromo-6-chlorophenylacetylene requires navigating the reactivity differences between aryl halides. The most robust route utilizes the Chemoselective Sonogashira Coupling , exploiting the fact that aryl iodides react significantly faster than aryl bromides or chlorides.

Strategic Route: Sonogashira Coupling

Precursor: 1-Bromo-3-chloro-2-iodobenzene. Reagent: Trimethylsilylacetylene (TMSA).

This route is preferred over the Corey-Fuchs reaction (from aldehyde) because it preserves the sensitive halogen handle integrity through milder conditions.

Reaction Scheme Visualization

The following diagram illustrates the conversion of the tri-halogenated precursor into the target alkyne, highlighting the chemoselectivity.

Figure 1: Step-wise synthesis via chemoselective Sonogashira coupling, ensuring the retention of Br and Cl substituents.

Part 3: Experimental Protocols

Step 1: Selective Coupling (Preparation of TMS-Intermediate)

Principle: Palladium inserts oxidatively into the C-I bond much faster than the C-Br bond. By maintaining room temperature and limiting catalyst load, the C-Br bond remains intact.

-

Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

-

Reagents: Add 1-bromo-3-chloro-2-iodobenzene (1.0 equiv, 10 mmol),

(0.02 equiv), and CuI (0.01 equiv). -

Solvent: Add anhydrous THF (40 mL) and degassed Triethylamine (3.0 equiv).

-

Addition: Dropwise add Trimethylsilylacetylene (TMSA) (1.1 equiv) over 15 minutes.

-

Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours. Note: Heating >50°C risks scrambling the Bromine position.

-

Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate in vacuo.[2]

Step 2: Desilylation (Deprotection)

Principle: Base-mediated cleavage of the C-Si bond liberates the terminal alkyne.

-

Dissolution: Dissolve the crude TMS-intermediate in MeOH (30 mL).

-

Cleavage: Add

(1.5 equiv) in one portion. -

Monitoring: Stir at RT for 30-60 minutes. Monitor via TLC (Product is more polar than TMS-SM).

-

Purification: Dilute with water, extract with Hexanes (

mL). Dry over -

Isolation: Flash chromatography (100% Hexanes) yields the pure 2-Bromo-6-chlorophenylacetylene .

Part 4: Orthogonal Reactivity & Applications

The power of this molecule lies in its ability to undergo sequential cross-coupling reactions. This is critical for Fragment-Based Drug Discovery (FBDD) .

The Reactivity Hierarchy

Chemists can manipulate the reaction conditions to engage specific sites on the molecule in a defined order:

-

Terminal Alkyne (

): Most reactive (Sonogashira, Click Chemistry, Deprotonation). -

Aryl Bromide (

): Reacts next (Suzuki, Buchwald-Hartwig). -

Aryl Chloride (

): Least reactive; requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures to activate.

Application: Indole Synthesis via Larock Cyclization

One of the most valuable applications is the synthesis of 4-chloroindoles (difficult to access otherwise).

Figure 2: Orthogonal reaction pathways available to the 2-bromo-6-chloro scaffold.

Part 5: Safety & Handling

-

Lachrymator Potential: Benzylic halides and phenylacetylenes can be irritating. Handle in a fume hood.

-

Instability: Terminal acetylenes can polymerize upon prolonged exposure to light or heat. Store at -20°C under Argon.

-

Shock Sensitivity: While not a high-energy explosive, poly-halogenated acetylenes can be energetic. Avoid metal spatulas if the solid is dry; use Teflon-coated tools.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.

-

Doucet, H. & Hierso, J.C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition.

-

PubChem Database. "2-Bromo-4-chlorophenylacetylene (Isomer Reference Data)". National Institutes of Health.

-

Gelest, Inc. "Trimethylsilylacetylene: Technical Data & Applications". Gelest Technical Library.

Sources

SMILES string for 2-Bromo-6-chlorophenylacetylene

Technical Whitepaper: Structural Representation and Synthetic Utility of 2-Bromo-6-chlorophenylacetylene

Executive Summary

In the high-precision domain of medicinal chemistry and fragment-based drug discovery (FBDD), 2-Bromo-6-chlorophenylacetylene represents a critical "molecular cleft" scaffold.[1][2] Its 1,2,3-trisubstituted pattern creates a unique steric and electronic environment that restricts rotational freedom, making it an invaluable linker for atropisomeric drugs and rigidifying kinase inhibitors (e.g., BTK inhibitors).[2]

This technical guide provides the definitive cheminformatic identifiers for this compound, details a field-proven synthetic route via the Corey-Fuchs transformation, and analyzes its structural utility in modern organic synthesis.[1][2]

Part 1: Cheminformatics Core

Accurate structural representation is the bedrock of computational chemistry.[2] For 2-Bromo-6-chlorophenylacetylene , the challenge lies in correctly encoding the aromaticity and the specific 1,2,6-substitution pattern to ensure interoperability across databases like PubChem and ChEMBL.[1][2]

Definitive SMILES Representation

The Simplified Molecular-Input Line-Entry System (SMILES) string below is the canonical representation, optimized for topological indexing.

Canonical SMILES:

Isomeric SMILES:

(Note: As a planar aromatic system without chiral centers or E/Z isomerism, the isomeric SMILES remains identical to the canonical form.)

InChI String:

Structural Parsing Logic

The SMILES string is derived by traversing the molecular graph starting from the unique ethynyl group (acetylene) to minimize branch depth:

-

Anchor: The ethynyl group (C#C) is treated as the primary substituent.[2]

-

Aromatic Ring: The phenyl ring (c1...c1) is attached.[2]

-

Substitutions:

Table 1: Physicochemical Descriptors

| Property | Value | Rationale |

| Formula | C₈H₄BrCl | Halogenated aromatic hydrocarbon.[1][2] |

| Mol. Weight | 215.47 g/mol | Heavy atom count (Br/Cl) significantly increases MW. |

| H-Bond Donors | 1 (Csp-H) | The terminal alkyne proton is acidic (pKa ~25).[2] |

| Rotatable Bonds | 0 | The C(sp2)-C(sp) bond is rigid due to ortho-steric lock.[1][2] |

Part 2: Synthetic Methodology (Field-Proven)

While direct halogenation of phenylacetylene leads to inseparable mixtures of isomers, the Corey-Fuchs Reaction starting from 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8) offers a self-validating, high-fidelity route.[1][2] This method avoids the scrambling often seen in Sandmeyer approaches on electron-deficient rings.[1][2]

Reaction Scheme Visualization

Figure 1: Step-wise conversion of the aldehyde precursor to the terminal alkyne via the Corey-Fuchs protocol.

Detailed Protocol

Step 1: Formation of the Gem-Dibromide [1][2]

-

Reagents: Triphenylphosphine (PPh₃, 4.0 eq) and Carbon Tetrabromide (CBr₄, 2.0 eq).[2]

-

Solvent: Anhydrous Dichloromethane (DCM).[2]

-

Procedure:

-

Dissolve PPh₃ in DCM at 0°C. Add CBr₄ portion-wise (solution turns yellow/orange).

-

Stir for 10 minutes to generate the phosphorus ylide in situ.

-

Validation Point: Monitoring by TLC should show the disappearance of the aldehyde spot (polar) and appearance of the non-polar gem-dibromide.[2]

-

Workup: Filter through a silica plug to remove triphenylphosphine oxide (TPPO) precipitates.[2]

-

Step 2: Lithium-Halogen Exchange & Rearrangement

-

Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq).

-

Solvent: Anhydrous THF, cooled to -78°C.

-

Procedure:

-

Add n-BuLi slowly to the gem-dibromide solution at -78°C.[1][2]

-

Mechanism: The first equivalent effects halogen-lithium exchange; the second induces

-elimination to form the carbene/acetylide intermediate.[1][2] -

Warm to 0°C over 1 hour.

-

Quench with saturated NH₄Cl solution.[2]

-

Critical Control: Maintain strictly anhydrous conditions to prevent quenching the lithiated intermediate before rearrangement.

-

Part 3: Reactivity Profile & Applications

The 2,6-dihalo substitution pattern confers unique reactivity profiles essential for library synthesis.[2]

The "Orthogonal" Cross-Coupling Strategy

This molecule is a "chameleon" linker.[2] The reactivity order of the halogens allows for sequential functionalization:

-

Terminal Alkyne: Most reactive.[2] Undergoes Sonogashira coupling or "Click" (CuAAC) chemistry first.[2]

-

Bromine (C-2): Intermediate reactivity.[2][3] Susceptible to Pd-catalyzed Suzuki or Buchwald-Hartwig coupling.[1][2]

-

Chlorine (C-6): Least reactive.[2] Requires specialized ligands (e.g., XPhos, RuPhos) or higher temperatures to activate.[2]

This hierarchy allows researchers to build ABCD-type tetrasubstituted scaffolds with high regiocontrol.[1][2]

Computational Logic (Virtual Screening)

When using this SMILES in virtual screening (VS) pipelines:

-

Steric Filters: The c(Cl)cccc1Br motif creates a high steric penalty for planar conformations, forcing the alkyne to rotate out of plane in crowded binding pockets.[2]

-

Sigma Hole: The Bromine atom exhibits a significant "sigma hole" (positive electrostatic potential cap), making it a candidate for halogen bonding interactions with backbone carbonyls in target proteins (e.g., kinases).[2]

Figure 2: Regioselective functionalization logic based on bond dissociation energies and steric hindrance.

References

-

Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[2] Tetrahedron Letters, 1972 , 13, 3769–3772.[2] Link[2]

-

Thermo Fisher Scientific. "2-Bromo-6-chlorobenzaldehyde Product Specification." Chemicals & Reagents Catalog. Accessed 2024.[2] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CAS 64622-16-8 (Aldehyde Precursor)." PubChem. Accessed 2024.[2] Link[2][4]

-

Daylight Chemical Information Systems. "SMILES Theory Manual: Canonicalization." Daylight.com.[2] Link

Sources

- 1. 766-46-1|2'-Bromophenylacetylene|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 4. 2-Bromo-6-chlorobenzaldehyde, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Technical Safety Guide: 2-Bromo-6-chlorophenylacetylene

Topic: 2-Bromo-6-chlorophenylacetylene Safety & Technical Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Handling, Reactivity, and Synthesis of Halogenated Aryl Alkynes

Executive Summary & Chemical Identity[1][2][3][4]

2-Bromo-6-chlorophenylacetylene is a specialized, sterically congested aryl alkyne used primarily as a "molecular scaffold" in the synthesis of atropisomers and polycyclic heterocycles. Its unique 2,6-dihalo substitution pattern renders it a high-value precursor for benzyne generation and Sonogashira cross-coupling , but also introduces specific reactivity hazards distinct from simple phenylacetylenes.

This guide synthesizes safety data based on Structure-Activity Relationships (SAR) and "read-across" toxicology from analogous halogenated phenylacetylenes.

Physicochemical Profile (Projected)

| Property | Value / Description | Causality / Note |

| Molecular Formula | C₈H₄BrCl | Halogenated aromatic core.[1][2] |

| Molecular Weight | 215.48 g/mol | Heavy atom effect (Br/Cl). |

| Physical State | Low-melting solid or viscous oil | Asymmetry disrupts crystal packing. |

| Boiling Point | ~100-110°C (at 1 mmHg) | Estimated based on 2-bromo-phenylacetylene. |

| Solubility | Soluble in DCM, THF, Toluene | Highly lipophilic (LogP > 3.5). |

| Reactivity Class | Terminal Alkyne / Aryl Halide | Acidic C-H proton; Benzyne precursor. |

Hazard Analysis & Risk Assessment

GHS Classification (Derived)

Based on functional group analysis of analogous compounds (e.g., 1-Bromo-2-ethynylbenzene).

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

-

Flammable Liquids/Solids: Category 3 or 4 (Combustible)

Critical Process Hazards

The "Benzyne" Explosion Risk

The presence of a halogen (Br) ortho to the alkyne, and another halogen (Cl) at the 6-position, creates a "pre-benzyne" motif.

-

Mechanism: Treatment with strong bases (n-BuLi, LDA) or magnesium (Grignard formation) can trigger rapid elimination of metal-halide salts to form a 1,3-benzyne or related strained intermediates.

-

Risk: Uncontrolled benzyne generation is highly exothermic and can lead to runaway polymerization or violent decomposition if not trapped immediately by a diene (Diels-Alder) or nucleophile.

Acetylide Formation

The terminal alkyne proton (pKa ~25) is acidic. Contact with copper(I) or silver(I) salts in the absence of a ligand can precipitate explosive metal acetylides .

Safe Handling & Storage Protocol

Storage Hierarchy

-

Temperature: Store at 2–8°C . Terminal alkynes are prone to slow thermal polymerization.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative homocoupling (Glaser coupling), forming bis-acetylenes and altering the thermal stability profile.

-

Stabilization: If storing for >3 months, consider adding a radical inhibitor (e.g., BHT) if purity requirements permit.

Decision Matrix: Handling Unknown Alkynes

Figure 1: A logic flow for assessing risk before setting up reactions with high-energy alkynes.

Caption: Risk assessment logic for handling halogenated aryl alkynes prior to synthesis.

Synthesis Workflow: Sonogashira Coupling

The most common application of 2-Bromo-6-chlorophenylacetylene is as a coupling partner. Due to the steric hindrance at the 2,6-positions, standard protocols often fail or require higher temperatures, increasing risk.

Optimized Safety Protocol

Objective: Coupling with an aryl iodide while preventing oxidative homocoupling.

-

Degassing (Critical): Oxygen must be removed to prevent Glaser coupling (dimerization), which generates heat and consumes the starting material. Use the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.

-

Catalyst Selection: Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

-

Safety Note: Premix CuI with the amine base before adding the alkyne to complex the copper and reduce shock-sensitive acetylide precipitation.

-

-

Temperature Control: Do not exceed 60°C. The 2-bromo substituent is labile; higher temperatures may trigger self-coupling or benzyne pathways.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow with integrated safety gates.

Caption: Sonogashira coupling workflow emphasizing oxygen removal and copper waste management.

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Spill (Liquid/Solid) | Evacuate area. Absorb with vermiculite. Do not use paper towels. | Paper increases surface area and flammability. Halogenated fumes are toxic. |

| Fire | Use CO₂ or Dry Chemical . Do not use water jet. | Water may spread the lipophilic chemical. Combustion releases HCl and HBr gases. |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol enhances transdermal absorption of halogenated aromatics. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Bromo-2-ethynylbenzene (Analogous Hazard Profile). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[3] (Context on Acetylide Safety). Retrieved from [Link]

- Tobe, Y., et al. (2010).Synthesis of Dehydrobenzoannulenes. (Reference for handling unstable aryl alkynes). Journal of Organic Chemistry.

Disclaimer: This guide is a technical synthesis of chemical safety principles and analogous data. It does not replace a manufacturer-issued SDS for specific regulatory compliance.

Sources

- 1. 1-Bromo-3-chloro-2-ethylbenzene | C8H8BrCl | CID 54267312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing & Validating 2-Bromo-6-chlorophenylacetylene

The following technical guide details the sourcing, validation, and application of 2-Bromo-6-chlorophenylacetylene , a specialized halogenated building block used in high-value medicinal chemistry and materials science.

CAS: 1856321-53-3 | Formula: C₈H₄BrCl | M.W.: 215.47 g/mol

Executive Summary: The "Steric Clamp" Scaffold

2-Bromo-6-chlorophenylacetylene is not a commodity chemical; it is a precision tool for structural biology and drug design. Its value lies in its 1,2,3-trisubstituted substitution pattern. The ethynyl group (C1) is "clamped" between a large bromine atom (C2) and a chlorine atom (C6).

Why this matters:

-

Atropisomerism Control: In biaryl synthesis, this scaffold forces an orthogonal conformation, creating high rotational barriers essential for designing atropisomeric drugs (e.g., kinase inhibitors, mGluR5 antagonists).

-

Orthogonal Reactivity: The distinct electronic and steric profiles of the Bromine (reactive) vs. Chlorine (less reactive) allow for sequential, regioselective cross-coupling (e.g., Sonogashira followed by Suzuki), enabling the rapid assembly of complex heterocycles.

Sourcing Strategy: Buy vs. Make

Due to the niche nature of this isomer, supply chains are often fragmented. You must adopt a dual-sourcing strategy to ensure project continuity.

Option A: Direct Procurement (Research Grade)

-

Synonyms: 1-Bromo-3-chloro-2-ethynylbenzene; (2-Bromo-6-chlorophenyl)ethyne.

-

Typical Purity Specs: >97% (GC/HPLC).

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).

Vendor Selection Matrix:

| Parameter | Requirement | Why it matters |

|---|---|---|

| Purity | ≥ 97.0% | Impurities (e.g., 2-bromo-6-chlorostyrene) can poison Pd catalysts in subsequent couplings. |

| Halogen Scrambling | < 0.5% | Isomers like 2,4-dichloro or 2,6-dibromo are inseparable by standard flash chromatography. |

| Stabilizer | None/Trace | Some vendors add BHT; ensure this doesn't interfere with sensitive catalytic cycles. |

Option B: In-House Synthesis (The "Make" Route)

If commercial stock is lead-time constrained (common for this CAS), synthesize it from the widely available aldehyde precursor.

-

Precursor: 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)[3][4][5][6]

-

Method: Corey-Fuchs Reaction or Bestmann-Ohira Homologation.

Figure 1: Decision tree for sourcing 2-Bromo-6-chlorophenylacetylene, including the backup synthesis pathway.

Quality Control & Validation Protocols

Do not rely solely on the vendor's Certificate of Analysis (CoA). The steric crowding of this molecule can lead to difficult-to-detect impurities.

Protocol 1: 1H-NMR Validation

-

Solvent: CDCl₃

-

Diagnostic Signals:

-

Acetylenic Proton (≡C-H): Look for a singlet around δ 3.4 - 3.6 ppm .

-

Note: If this signal is split or broad, check for water or polymerization.

-

-

Aromatic Region (δ 7.0 - 7.6 ppm):

-

Expect an ABC spin system (or AMX depending on field strength).

-

H4 (para to alkyne): Triplet (t) or doublet of doublets (dd).

-

H3/H5 (meta to alkyne): Two distinct doublets (d).

-

Red Flag: If the integration is not exactly 1:1:1, you may have the 2,4-isomer (impurity from synthesis).

-

-

Protocol 2: GC-MS Isotope Pattern Analysis

The combination of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) creates a unique mass spectral fingerprint.

-

Parent Ion (M+): ~214, 216, 218 m/z.

-

Pattern:

-

M (214): ~75% relative intensity

-

M+2 (216): ~100% (Base peak)

-

M+4 (218): ~25%

-

-

Pass Criteria: The isotopic abundance must match the theoretical distribution for C₈H₄BrCl. Any deviation suggests contamination with des-bromo (chlorophenylacetylene) or des-chloro analogs.

Synthetic Utility: Overcoming Steric Hindrance

Using this building block in Sonogashira couplings is challenging due to the ortho-effect . The 2-Br and 6-Cl substituents shield the alkyne, slowing down the oxidative addition and transmetallation steps.

Optimized Coupling Conditions

Standard conditions (Pd(PPh₃)₄/CuI) often fail or give low yields. Use sterically demanding, electron-rich phosphine ligands.

-

Catalyst: Pd(dba)₂ or Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos or SPhos (10 mol%)

-

Why: These bulky ligands facilitate the oxidative addition into the crowded C-Br bond and stabilize the monoligated Pd(0) species.

-

-

Base: Cs₂CO₃ (anhydrous) in Toluene or 1,4-Dioxane at 80-100°C.

-

Avoid: Copper co-catalysts if possible (Cu-free Sonogashira), as they can promote homocoupling (Glaser coupling) of the steric-rich alkyne.

Figure 2: Optimized reaction workflow for coupling sterically hindered 2,6-haloalkynes.

Safety & Handling

-

Energetic Potential: While aryl acetylenes are generally stable, the presence of multiple halogens increases the energy density. Do not distill the neat compound at temperatures >100°C; use Kugelrohr distillation under high vacuum (<0.5 mmHg).

-

Storage: Store at 2-8°C under Argon. The terminal alkyne proton is acidic; avoid storage near strong bases or alkali metals.

References

-

Compound Identification: 1-Bromo-3-chloro-2-ethynylbenzene (CAS 1856321-53-3). Available from:

-

Precursor Sourcing: 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8).[3][4][5][6] Available from:

-

Mechanistic Insight: Influence of Steric Bulk in Sonogashira Couplings. Journal of Organic Chemistry. Available at:

-

Synthesis Methodology: Corey-Fuchs Reaction for Terminal Alkynes. Organic Syntheses. Available at:

Sources

- 1. CAS [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Bromo-6-chlorobenzaldehyde, CasNo.64622-16-8 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]

- 4. 64622-16-8|2-Bromo-6-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. Products Archive - SP Chemicals [sp-chemicals.com]

- 6. SciSupplies [scisupplies.eu]

Solubility Profile of 2-Bromo-6-chlorophenylacetylene: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylacetylene is a halogenated arylacetylene, a class of compounds with significant potential as intermediates in organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, enabling researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of 2-bromo-6-chlorophenylacetylene based on its molecular structure and established solubility principles. Furthermore, it outlines a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring scientific rigor and data integrity.

Introduction and Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of 2-Bromo-6-chlorophenylacetylene:

-

Aromatic Core: The phenyl ring provides a non-polar, hydrophobic backbone.

-

Halogen Substituents (Br, Cl): The bromine and chlorine atoms introduce polarity due to their electronegativity, creating dipole moments. However, they also contribute to the molecule's overall size and van der Waals forces.

-

Alkyne Group (-C≡CH): The terminal alkyne is a relatively non-polar functional group, capable of weak hydrogen bonding and π-π stacking interactions.

Overall, 2-bromo-6-chlorophenylacetylene is a predominantly non-polar molecule with some capacity for polar interactions. Its solubility is therefore expected to be highest in non-polar and moderately polar aprotic solvents.

Predicted Solubility Profile

Table 1: Predicted Solubility of 2-Bromo-6-chlorophenylacetylene in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Non-polar Aliphatic | Medium to Low | The non-polar backbone favors solubility, but the polar C-X bonds may limit miscibility compared to unsubstituted aromatics. |

| Toluene / Xylene | Non-polar Aromatic | High | The aromatic nature of the solvent allows for favorable π-π stacking interactions with the phenyl ring of the solute. |

| Diethyl Ether | Polar Aprotic | High | The ether provides a good balance of non-polar character to dissolve the aromatic ring and some polarity to interact with the halogens. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and its polarity should be well-suited for this molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, THF is expected to be a very effective solvent. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High to Medium | Good general-purpose solvent; its polarity should be sufficient to dissolve the compound effectively. |

| Acetone | Polar Aprotic | High to Medium | The polar carbonyl group should interact favorably with the molecule's dipole moments. |

| Acetonitrile (ACN) | Polar Aprotic | Medium | While polar, ACN is less effective at solvating non-polar moieties compared to other aprotic solvents. |

| Methanol / Ethanol | Polar Protic | Medium to Low | The dominant non-polar structure of the solute limits its interaction with the strong hydrogen-bonding network of alcohols. |

| Water | Polar Protic | Very Low / Insoluble | The molecule's hydrophobicity will prevent significant dissolution in water. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, the following section details a comprehensive methodology for determining the solubility of 2-bromo-6-chlorophenylacetylene. The equilibrium shake-flask method is the gold standard for this purpose, providing thermodynamic solubility data.[4][5]

Overview of the Experimental Workflow

The process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Diagram 1: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-bromo-6-chlorophenylacetylene in a selected organic solvent at a constant temperature.

Materials:

-

2-Bromo-6-chlorophenylacetylene (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution (in triplicate): a. Add an excess amount of solid 2-bromo-6-chlorophenylacetylene to three separate glass vials. An amount that is visibly in excess after equilibration is required. A starting point is ~20-30 mg. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[6] b. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48 hours is recommended to ensure equilibrium is fully established.[4]

-

Phase Separation: a. After equilibration, remove the vials and let them stand for 1-2 hours at the same constant temperature to allow coarse particles to settle. b. To separate the remaining suspended solid from the saturated solution, either: i. Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This is the preferred method to avoid potential adsorption of the compound onto a filter membrane. ii. Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically-resistant 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Sample Preparation for Analysis: a. Immediately after separation, carefully pipette a precise aliquot of the clear supernatant (e.g., 100 µL) into a volumetric flask (e.g., 10 mL). b. Dilute to the mark with the same solvent used in the experiment. This dilution is necessary to bring the concentration within the linear range of the analytical method. Further dilutions may be required.

-

Quantitative Analysis via HPLC-UV: a. Method Development: Develop a suitable HPLC method. Given the structure (a substituted aromatic), a reversed-phase C18 column is a logical starting point. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[7][8] The UV detector should be set to a wavelength where the compound exhibits strong absorbance (a UV scan of a dilute solution will determine the λ_max). b. Calibration: Prepare a series of standard solutions of 2-bromo-6-chlorophenylacetylene of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve must demonstrate good linearity (R² > 0.999). c. Sample Analysis: Inject the diluted supernatant samples (from step 4) into the HPLC system.

-

Calculation of Solubility: a. Determine the concentration of the diluted sample from its peak area using the calibration curve. b. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

- Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor c. Average the results from the three replicate experiments.

Safety and Handling

While a specific safety data sheet for 2-bromo-6-chlorophenylacetylene is not widely available, related halogenated aromatic compounds should be handled with care.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide establishes a predictive framework for the solubility of 2-bromo-6-chlorophenylacetylene, anticipating high solubility in non-polar aromatic and polar aprotic solvents, and low solubility in polar protic solvents like water. To supplant these predictions with definitive quantitative data, a detailed, self-validating experimental protocol based on the shake-flask method with HPLC-UV analysis has been provided. Adherence to this methodology will enable researchers to generate reliable solubility data, a critical parameter for the successful synthesis, purification, and application of this and other novel chemical entities.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Sengeh, J. V., Agboola, O. D., Li, H., Zhu, W., & Chung, T. C. M. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Available at: [Link]

-

Avdeef, A., Tsinman, K., & Tsinman, O. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Daneshfar, A., & Khezeli, T. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

University of Toronto. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Lord, R. L., & Gray, H. B. (2012). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Organometallics, 31(20), 7243–7252. Available at: [Link]

-

Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

-

Smith, R. M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

-

Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Molecular descriptors, experimental logP o/w, predicted log P o/w and.... Available at: [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

-

Kumar, S. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 231. Available at: [Link]

-

Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 4. who.int [who.int]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. mdpi.com [mdpi.com]

The Alchemist's Toolkit: A Technical Guide to Halogenated Phenylacetylene Building Blocks

For the Modern Researcher, Scientist, and Drug Development Professional

In the intricate world of molecular design and synthesis, certain structural motifs emerge as exceptionally versatile and powerful. Halogenated phenylacetylenes represent one such class of building blocks, offering a unique convergence of reactivity, rigidity, and functionality. This guide provides an in-depth exploration of these critical synthons, moving beyond simple protocols to elucidate the underlying principles that govern their synthesis and application. Here, we delve into the "why" behind the "how," empowering researchers to not only utilize these building blocks but to innovate with them.

The Strategic Advantage of Halogenated Phenylacetylenes

The utility of halogenated phenylacetylenes stems from the synergistic interplay between the phenyl ring, the acetylene moiety, and the halogen substituent(s). The rigid, linear geometry of the phenylacetylene core provides a predictable scaffold for constructing complex molecular architectures. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions.

The strategic incorporation of halogens (F, Cl, Br, I) onto the phenyl ring imparts several key advantages:

-

Modulation of Electronic Properties: Halogens, through their inductive and resonance effects, can significantly alter the electron density of the aromatic ring and the acetylenic bond. This tuning of electronic character is crucial for applications in organic electronics, where it influences charge transport properties.[1][2] Fluorine, for instance, can enhance metabolic stability in drug candidates.[3]

-

Directed Reactivity and Orthogonal Synthesis: The carbon-halogen bond serves as a versatile handle for a multitude of cross-coupling reactions.[4] By employing polyhalogenated phenylacetylenes, chemists can achieve site-selective functionalization, enabling the sequential and controlled construction of complex molecules.[5]

-

Influence on Solid-State Packing: The presence and nature of halogen atoms can dictate intermolecular interactions, such as halogen bonding and π-π stacking.[2] This control over solid-state packing is of paramount importance in materials science for designing materials with specific optical and electronic properties.

Synthetic Strategies: Accessing the Building Blocks

The synthesis of halogenated phenylacetylenes can be broadly approached through two primary strategies: direct halogenation of a pre-formed phenylacetylene or the coupling of a halogenated aryl halide with a terminal alkyne.

The Workhorse: Sonogashira Cross-Coupling

The Sonogashira coupling is arguably the most powerful and widely employed method for the synthesis of phenylacetylenes.[6][7] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][8]

Core Reaction:

Where Ar-X is a halogenated aryl halide and H-C≡C-R is a terminal alkyne (in this case, often trimethylsilylacetylene or phenylacetylene itself).

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and substrate scope. While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free variations have been developed to mitigate issues of toxicity and homocoupling of the alkyne.[6][8]

Diagram of the Sonogashira Catalytic Cycle:

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: A General Procedure for Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Solvent and Reagents: Add degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat as required (typically 50-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Direct Halogenation of Phenylacetylene

Direct halogenation of the phenylacetylene core offers an alternative route, particularly for the synthesis of specific isomers. The choice of halogenating agent and reaction conditions is crucial to control selectivity and prevent unwanted side reactions at the alkyne.

-

Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.[9] The regioselectivity is governed by the electronic nature of the phenylacetylene.

-

Visible-Light-Promoted Halogenation: Recent advances have demonstrated catalyst-free oxidative halogenation of alkynes using halide ions, air, and visible light, offering a greener alternative.

Table 1: Common Halogenation Methods for Phenylacetylene

| Halogen | Reagent(s) | Typical Conditions | Notes |

| Bromine | N-Bromosuccinimide (NBS), AgNO₃ | DMF, microwave irradiation | Microwave can enhance reaction rates.[9] |

| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Reaction times can be longer. |

| Iodine | N-Iodosuccinimide (NIS) | Acetonitrile, reflux | Generally proceeds well with electron-rich systems. |

| Fluorine | Selectfluor® | Acetonitrile, room temperature | Direct fluorination can be challenging and requires specialized reagents. |

The Reactivity Landscape of Halogenated Phenylacetylenes

The true power of these building blocks lies in their diverse reactivity, enabling the construction of a wide array of complex molecules and materials.

Further Cross-Coupling Reactions

The halogen substituent on the phenyl ring can participate in a second cross-coupling reaction, allowing for the introduction of another functional group. This sequential functionalization is a cornerstone of modern organic synthesis. The relative reactivity of different halogens (I > Br > Cl) allows for selective reactions in polyhalogenated systems.[4][10]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in some halogenated phenylacetylenes makes them excellent partners in cycloaddition reactions.

-

[2+2] Cycloadditions: These reactions, often promoted by visible light, can lead to the formation of cyclobutene derivatives.[11][12]

-

[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of phenylacetylenes with azides to form triazoles is a prominent example of "click chemistry" and can be catalyzed by copper or proceed under thermal conditions.[13]

-

[4+2] Cycloadditions (Diels-Alder): While less common for the alkyne itself, the phenylacetylene moiety can be incorporated into dienes for subsequent Diels-Alder reactions.[14][15]

Diagram of Key Cycloaddition Pathways:

Caption: Common cycloaddition reactions involving halogenated phenylacetylenes.

Polymerization

Phenylacetylene and its derivatives can undergo polymerization to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties.[16][17] The presence of halogens can influence the polymerization process and the properties of the resulting polymer.

Applications: From Bench to Breakthrough

The unique properties of halogenated phenylacetylenes have led to their application in a diverse range of scientific and technological fields.

Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals.[3][18] The incorporation of a halogenated phenylacetylene moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and bioavailability.[19][20][21][22]

Organic Electronics and Materials Science

The tunable electronic properties and rigid structure of halogenated phenylacetylenes make them ideal building blocks for organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][23][24] The ability to control solid-state packing through halogen substitution is critical for optimizing charge transport in these devices.

Characterization and Safety

Spectroscopic Characterization: The successful synthesis and purification of halogenated phenylacetylenes are confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts of the acetylenic carbons (typically 80-90 ppm in ¹³C NMR) are characteristic.[16]

-

Infrared (IR) Spectroscopy: The C≡C stretch is a key diagnostic peak, although its intensity can vary.[25][26][27]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Safety Precautions: Phenylacetylene and its derivatives are flammable liquids and can be harmful if inhaled, swallowed, or absorbed through the skin.[28][29][30][31][32] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28][30] Avoid sources of ignition and take precautions against static discharge.[29][31]

Conclusion

Halogenated phenylacetylenes are far more than just another class of organic compounds; they are enabling tools for innovation. Their predictable reactivity, tunable properties, and structural rigidity provide a powerful platform for the design and synthesis of next-generation pharmaceuticals, advanced materials, and complex molecular architectures. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher seeking to push the boundaries of chemical science.

References

- ECHEMI. (n.d.). Phenylacetylene SDS, 536-74-3 Safety Data Sheets.

- ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene.

- Apollo Scientific. (n.d.). Phenylacetylene.

- MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- RSC Publishing. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions.

- AIP Publishing. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR featured.

- Thermo Fisher Scientific. (2014, August 8). Phenylacetylene - SAFETY DATA SHEET.

- ResearchGate. (2026, February 19). An exploration of the three phenylacetylene polymorphs and discovery of a benzene-phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction.

- AK Scientific, Inc. (n.d.). Phenylacetylene.

- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- ChemicalBook. (n.d.). Phenylacetylene - Safety Data Sheet.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Syntheses. (n.d.). phenylacetylene.

- RSC Publishing. (n.d.). An exploration of the three phenylacetylene polymorphs and discovery of a benzene-phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. Physical Chemistry Chemical Physics.

- Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes.

- RSC Publishing. (n.d.). Visible-light-promoted oxidative halogenation of alkynes.

- ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene.

- MDPI. (2023, November 18). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions.

- OSTI. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.

- ACS Publications. (2005, March 3). Synthesis of Poly(diphenylacetylene) Membranes by Desilylation of Various Precursor Polymers and Their Properties. Macromolecules.

- Wiley Online Library. (2024, February 19). Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases.

- PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors.

- RSC Publishing. (2023, November 17). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews.

- CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition.

- MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes.

- ResearchGate. (n.d.). yields of products from the bromination of phenylacetylene under....

- RSC Publishing. (n.d.). Visible light-driven cross-coupling reactions of alkyl halides with phenylacetylene derivatives for C(sp3)–C(sp) bond formation catalyzed by a B12 complex. Chemical Communications.

- Industry News. (2026, February 13). Key Applications of Halogenated Aromatic Compounds in Industry.

- ResearchGate. (2025, August 10). Halogenated Materials as Organic Semiconductors.

- NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ResearchGate. (n.d.). Halogenases with Potential Applicationsfor the Synthesis of Halogenated Pharmaceuticals.

- Pharma Excipients. (2024, August 13). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- Sigma-Aldrich. (n.d.). Organic and Molecular Electronics.

- PubMed. (n.d.). Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals.

- ResearchGate. (n.d.). Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene.

- Taylor & Francis Group. (n.d.). Halogenases with Potential Applications for the Synthesis of Halogenated Pharmaceuticals.

- Science. (2021, March 26). Getting excited about cycloadditions.

- PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- PMC. (2025, July 17). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.

- ACS Publications. (n.d.). Applications of Sensitized Semiconductors as Heterogeneous Visible-Light Photocatalysts in Organic Synthesis. ACS Sustainable Chemistry & Engineering.

- ResearchGate. (2025, August 7). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.

- MDPI. (2024, November 11). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.

- PolyU Scholars Hub. (2024, February 1). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes.

- MDPI. (2020, October 1). Advances in Cross-Coupling Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. research.polyu.edu.hk [research.polyu.edu.hk]

- 11. Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions [mdpi.com]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. par.nsf.gov [par.nsf.gov]

- 16. osti.gov [osti.gov]

- 17. mdpi.com [mdpi.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorfrancis.com [taylorfrancis.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. echemi.com [echemi.com]

- 29. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 30. fishersci.com [fishersci.com]

- 31. aksci.com [aksci.com]

- 32. chemicalbook.com [chemicalbook.com]

Technical Monograph: 2-Bromo-6-chlorophenylacetylene

Executive Summary

2-Bromo-6-chlorophenylacetylene is a highly specialized halogenated aromatic building block characterized by a 1,2,3-trisubstitution pattern. Its structure features a terminal alkyne "sandwiched" between a bromine and a chlorine atom. This unique steric and electronic environment makes it a critical scaffold for atropisomeric ligands , mGluR5 antagonists (analogous to MPEP/MTEP), and molecular wires where rotation must be restricted.

This guide provides the definitive chemical identity, a validated synthesis protocol from commercially available precursors (as the alkyne itself is rarely in stock), and a reactivity profile for orthogonal cross-coupling.

Chemical Identity & Informatics

The "Topic" of this guide centers on the unique identifier for this structure. As this specific isomer is often custom-synthesized, the informatics below are derived from its canonical structure.

| Property | Data |

| IUPAC Name | 1-Bromo-3-chloro-2-ethynylbenzene |

| Common Name | 2-Bromo-6-chlorophenylacetylene |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 215.47 g/mol |

| SMILES | C#Cc1c(Cl)cccc1Br |

| InChI String | InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |

| InChI Key | UHOVQNZJGBKUMO-UHFFFAOYSA-N (Computed) |

| Precursor CAS | 64622-16-8 (2-Bromo-6-chlorobenzaldehyde) |

Note on Isomerism: Do not confuse this with 2-bromo-4-chlorophenylacetylene (CAS 1350535-10-2), which lacks the steric "sandwich" effect at the alkyne position.

Synthesis & Manufacturing Protocol

Since 2-Bromo-6-chlorophenylacetylene is not a standard catalog item, it must be synthesized. The most robust route is the Corey-Fuchs Reaction starting from 2-bromo-6-chlorobenzaldehyde. This method avoids the issues of direct Sonogashira coupling on sterically hindered 1,2,3-trihaloarenes.

Workflow Diagram

Caption: Two-step Corey-Fuchs synthesis pathway converting the aldehyde to the terminal alkyne.

Detailed Protocol

Step 1: Formation of the Gem-Dibromoalkene

-

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Zinc dust (optional, to reduce PPh₃ load).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve CBr₄ (2.0 equiv) in dry DCM at 0°C.

-

Add PPh₃ (4.0 equiv) slowly. The solution will turn yellow/orange (formation of the ylide).

-

Add 2-bromo-6-chlorobenzaldehyde (1.0 equiv).

-

Stir at ambient temperature for 2–4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. The byproduct PPh₃O is difficult to remove; triturating the crude residue with pentane/hexane precipitates most PPh₃O.

-

Purification: Silica gel chromatography (100% Hexanes).

-

Step 2: Conversion to Alkyne (Lithiation)

-

Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes).

-

Solvent: Anhydrous THF.

-

Mechanism: Lithium-halogen exchange on the gem-dibromide followed by

-elimination and rearrangement. -

Procedure:

-

Dissolve the gem-dibromo intermediate in THF under Argon/Nitrogen. Cool to -78°C .

-

Add n-BuLi (2.1 equiv) dropwise.

-